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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Octyl octanoate

CAS No.: 2306-88-9

Cat. No.: S566001

Technical Data Summary

Property Details

CAS Registry Number 2306-88-9 [1] [2] [3]
FEMA Number 2811 [1] [2] [3]

JECFA Number 177 [1] [3] [4]

Molecular Formula C16H320:2 [2] [5] [6]
Molecular Weight 256.42 g/mol [5] [6]
Chemical Class Fatty alcohol ester [7]
Organoleptic & Physical Properties Value

Odor Description Faint, fatty, green tea-like; coconut, oily, fruity [2] [5] [6]
Taste Description Oily, fruity, sweet, mildly green [5] [6]
Physical State Colorless clear liquid [2] [8]
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Organoleptic & Physical Properties

Boiling Point

Melting Point

Refractive Index

Specific Gravity

Flash Point

LogP (olw)

Water Solubility

Solubility in Alcohol

Applications and Safety

Value

306 - 307 °C @ 760 mmHg [2] [8] [5]

-18 °C to -17 °C [2] [8] [5]

1.435 @ 20 °C [2] [8] [6]

0.859 @ 25 °C [2] [8] [6]

283 °F (139.4 °C) [2] [8] [6]

~7.09 [8] [6]

Practically insoluble (~0.06 mg/L @ 25°C) [2] [6]

Soluble [2] [8]

Regulatory and Safety Status

Octyl octanoate is approved for use as a flavoring agent or adjuvant in food [3]. Key regulatory and safety

evaluations include:

e FDA Status: Listed under 21 CFR 172.515 for direct addition to food as a synthetic flavoring

substance [1] [3].

e JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives has determined there

is no safety concern at current levels of intake when used as a flavouring agent [4].
e FEMA Status: Generally Recognized As Safe (GRAS) under the FEMA GRAS program [1] [3].

Use in Flavors and Fragrances

e Flavor Applications: Used in citrus complexes and fruit imitation flavors like cherry, grape,
pineapple, and plum. Typical use levels in finished products are very low, around 0.5 - 2 ppm [6].
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e Fragrance Applications: Incorporated for its pleasant, mild green tea-like scent. The recommended
maximum use level in the fragrance concentrate is up to 6.0% [2].

Synthesis and Experimental Data

Synthesis Protocols

The search results cite two primary methods for the synthesis of octyl octanoate:

Octanoic Acid
(Caprylic Acid)
B Esterification : Octyl Octanoate
P (Catalyst & Heat) (Product)

1-Octanol

Click to download full resolution via product page
Diagram 1: The esterification reaction for synthesizing octyl octanoate.

e Method 1: Acid-Catalyzed Esterification

o Reaction: Esterification of octanoic acid with 1-octanol.

o Catalyst: Hydrochloric acid (HCI) [5] [6].

o Procedure: The reaction is carried out in the presence of the HCI catalyst. One study noted
that this reaction proceeded more efficiently under microwave irradiation in glass vessels
compared to silicon carbide vessels [5].

e Method 2: Vapor-Phase Hydrogenation

o Reactants: Vapors of octanoic acid and hydrogen.
o Catalyst: Copper chromium oxide.
o Condition: High temperature of 320°C [5] [6].

Analytical Characterization
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The synthesized compound can be identified by its specific physical properties, which should match the

values listed in the technical data table above (e.g., Refractive Index, Specific Gravity) [2] [8].

Research and Development Context

While octyl octanoate is well-established in food and fragrance, one study highlights its role in green
chemistry and process optimization. Research into microwave-assisted synthesis demonstrates a focus on

improving the efficiency and environmental footprint of its production [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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